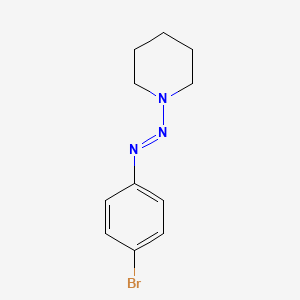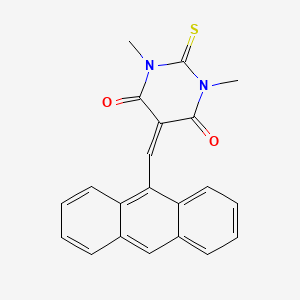![molecular formula C24H23N3OS B12495073 N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)
N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE typically involves the reaction of aniline derivatives with malonic acid equivalents . This method is known for its efficiency in producing quinoline derivatives. Other methods include the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.
N-(1-((2R,4S,5R)-4-HYDROXY-5-(((4-METHOXYPHENYL)DIPHENYLMETHOXY)METHYL)TETRAHYDROFURAN-2-YL)-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)BENZAMIDE: Another compound with a complex structure and potential biological applications.
Uniqueness
N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C24H23N3OS |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-[(2R,4S)-4-anilino-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioyl]benzamide |
InChI |
InChI=1S/C24H23N3OS/c1-17-16-21(25-19-12-6-3-7-13-19)20-14-8-9-15-22(20)27(17)24(29)26-23(28)18-10-4-2-5-11-18/h2-15,17,21,25H,16H2,1H3,(H,26,28,29)/t17-,21+/m1/s1 |
InChI-Schlüssel |
JBEJXHLEFLPSMI-UTKZUKDTSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Kanonische SMILES |
CC1CC(C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12494996.png)

![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)

![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)
